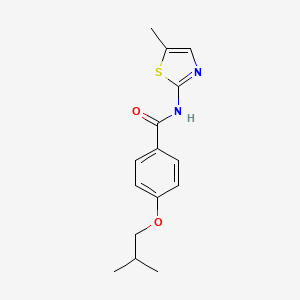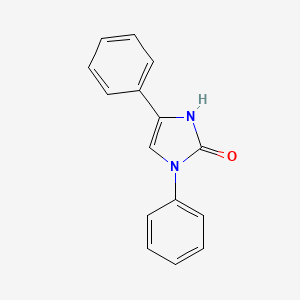![molecular formula C23H23BrN2O4 B12491111 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B12491111.png)
4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide is a complex organic compound that belongs to the class of pyridinium bromides This compound is characterized by the presence of a benzylcarbamoyl group and a 3,4-dimethoxyphenyl group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the pyridinium ring and bromide ion. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis have been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: An intermediate used in the synthesis of various organic compounds.
2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide: A compound with potent anticancer properties.
Uniqueness
4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of benzylcarbamoyl and 3,4-dimethoxyphenyl groups attached to a pyridinium ring sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H23BrN2O4 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
N-benzyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-carboxamide;bromide |
InChI |
InChI=1S/C23H22N2O4.BrH/c1-28-21-9-8-19(14-22(21)29-2)20(26)16-25-12-10-18(11-13-25)23(27)24-15-17-6-4-3-5-7-17;/h3-14H,15-16H2,1-2H3;1H |
InChI Key |
VLLSFMQGVNVNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
![4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12491043.png)
amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)
![4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12491057.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12491060.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B12491073.png)
![Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12491087.png)
![2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12491088.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491101.png)
![2-amino-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12491102.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491103.png)
![3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
